![molecular formula C11H9NO3S B6367757 3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% CAS No. 1261981-79-6](/img/structure/B6367757.png)
3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%
Overview
Description
3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% (3H2MTP) is a compound derived from pyridine and thiophene, and is used in a variety of scientific research applications. It is a white powder with a molecular weight of 265.3 g/mol and is soluble in water and methanol. 3H2MTP is a versatile compound that is used in a number of areas including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyridines, thiophenes, and thiazoles. It is also used in the synthesis of a variety of drugs, including antibiotics, anti-cancer drugs, and antiviral drugs. In addition, 3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% is used in the synthesis of a variety of biochemical and physiological compounds, such as hormones, neurotransmitters, and enzymes.
Mechanism of Action
3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% is a versatile compound that can be used in a variety of scientific research applications. It can be used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyridines, thiophenes, and thiazoles. In addition, it can be used as a starting material for the synthesis of a variety of drugs, including antibiotics, anti-cancer drugs, and antiviral drugs. Furthermore, 3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% can be used in the synthesis of a variety of biochemical and physiological compounds, such as hormones, neurotransmitters, and enzymes.
Biochemical and Physiological Effects
3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% has a wide range of biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, such as cytochrome P450 (CYP3A4), which is involved in the metabolism of drugs and other compounds. In addition, 3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% is known to inhibit the activity of certain hormones, such as testosterone and estradiol, as well as certain neurotransmitters, such as serotonin and dopamine. Furthermore, 3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% in lab experiments include its versatility, its availability, and its low cost. 3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% is a versatile compound that can be used in a variety of scientific research applications. It is also readily available and is relatively inexpensive. The main limitation of using 3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% in lab experiments is that it is a relatively new compound, and its effects on biochemical and physiological processes are not yet fully understood.
Future Directions
As 3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% is a relatively new compound, there are a number of potential future directions for research. These include further research into the biochemical and physiological effects of 3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%, as well as research into its potential therapeutic applications. Additionally, further research into the synthesis of 3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%, as well as its potential applications in organic synthesis, would be beneficial. Finally, research into the potential toxicity of 3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% is also necessary.
Synthesis Methods
3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% can be synthesized by a number of methods. One of the most common methods is the reaction of pyridine and thiophene in the presence of a base, such as sodium ethoxide, in an aprotic solvent such as dimethylformamide (DMF). This reaction produces 3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% in a yield of approximately 95%.
properties
IUPAC Name |
methyl 4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-11(14)9-5-7(6-16-9)10-8(13)3-2-4-12-10/h2-6,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKDIWJQYLTLIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C(C=CC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682982 | |
Record name | Methyl 4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylate | |
CAS RN |
1261981-79-6 | |
Record name | Methyl 4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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